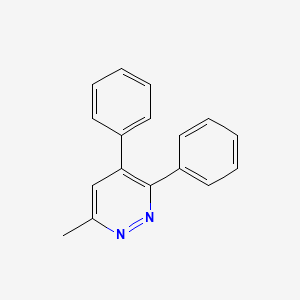

6-Methyl-3,4-diphenylpyridazine

Description

Structure

3D Structure

Properties

CAS No. |

13340-82-4 |

|---|---|

Molecular Formula |

C17H14N2 |

Molecular Weight |

246.31 g/mol |

IUPAC Name |

6-methyl-3,4-diphenylpyridazine |

InChI |

InChI=1S/C17H14N2/c1-13-12-16(14-8-4-2-5-9-14)17(19-18-13)15-10-6-3-7-11-15/h2-12H,1H3 |

InChI Key |

RRQBBOGLPGLHMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 6 Methyl 3,4 Diphenylpyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy.researchgate.netipb.pt

NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a detailed molecular map can be constructed.

Proton (¹H NMR) and Carbon-13 (¹³C NMR) Spectral Analysis.libretexts.orgpressbooks.pubmdpi.com

The ¹H NMR and ¹³C NMR spectra provide foundational information about the number and electronic environment of the hydrogen and carbon atoms in 6-Methyl-3,4-diphenylpyridazine.

Proton (¹H NMR) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two phenyl rings and the pyridazine (B1198779) ring are anticipated to appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effects of the aromatic ring currents. libretexts.orginflibnet.ac.in The ten protons of the two phenyl groups would likely present as complex multiplets. The single proton on the pyridazine ring would also fall in this region. The methyl group protons, being attached to an aromatic system, are expected to produce a singlet signal in the range of 2.4–2.7 ppm. libretexts.org

Carbon-13 (¹³C NMR) Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atom of the methyl group is expected to appear in the upfield region of the spectrum. The carbon atoms of the two phenyl rings and the pyridazine ring will resonate in the downfield aromatic region, generally between 120 and 160 ppm. mdpi.comresearchgate.net The chemical shifts of the pyridazine carbons are influenced by the electronegativity of the two adjacent nitrogen atoms and the attached substituents. nih.gov

Expected ¹H and ¹³C NMR Chemical Shift Data

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Methyl (CH₃) | ~2.4 - 2.7 (singlet) | ~20 - 25 | Typical range for an aromatic methyl group. libretexts.org |

| Pyridazine-H | ~7.0 - 8.5 (singlet) | - | Aromatic proton on the heterocyclic ring. |

| Phenyl-H | ~7.2 - 7.8 (multiplet) | - | Ten protons on two separate phenyl rings. inflibnet.ac.in |

| Pyridazine-C | - | ~125 - 160 | Carbons within the nitrogen-containing aromatic ring. nih.gov |

| Phenyl-C | - | ~125 - 140 | Carbons of the benzene (B151609) rings, including substituted and unsubstituted positions. |

Advanced NMR Techniques for Structural Confirmation.researchgate.netnumberanalytics.com

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, advanced 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the individual phenyl rings, helping to trace the connectivity of adjacent protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the methyl proton signal to the methyl carbon signal. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. ipb.pt For this compound, HMBC would show correlations from the methyl protons to the adjacent carbon on the pyridazine ring (C6) and potentially to the C5 carbon. It would also reveal correlations between the phenyl protons and the pyridazine carbons they are attached to (C3 and C4), confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. It could be used to confirm the relative orientation of the phenyl rings with respect to the pyridazine core.

Infrared (IR) Spectroscopy for Functional Group Characterization.pressbooks.pubvscht.cz

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the key expected absorptions are related to its aromatic and aliphatic components.

The spectrum would be characterized by:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region, which are characteristic of C-H bonds on aromatic rings (both the phenyl and pyridazine rings). vscht.czorgchemboulder.com

Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹, likely in the 2850-2950 cm⁻¹ range, corresponding to the C-H bonds of the methyl group. pressbooks.pub

C=C and C=N Stretching: A series of medium to strong bands in the 1400-1650 cm⁻¹ region. These absorptions arise from the carbon-carbon double bond stretching within the phenyl rings and the carbon-carbon and carbon-nitrogen double bond stretching in the pyridazine ring. ucla.edulibretexts.org Aromatic systems typically show a pair of sharp bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹. vscht.cz

C-H Bending: Characteristic bands in the fingerprint region (below 1500 cm⁻¹) corresponding to in-plane and out-of-plane bending vibrations of the C-H bonds.

Expected IR Absorption Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic (Phenyl and Pyridazine) orgchemboulder.com |

| 2850 - 2950 | C-H Stretch | Aliphatic (Methyl) pressbooks.pub |

| 1550 - 1650 | C=C and C=N Stretch | Aromatic and Heteroaromatic Rings libretexts.org |

| 1400 - 1500 | C=C Stretch | Aromatic Ring vscht.cz |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.nih.gov

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is used to determine the precise mass of the molecule with high accuracy, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₇H₁₄N₂. HRMS would confirm this by measuring the exact mass of the molecular ion ([M]⁺) or a protonated adduct ([M+H]⁺). The predicted monoisotopic mass is 246.11569 Da. uni.lu An experimental HRMS value matching this predicted mass would provide strong evidence for the proposed chemical formula.

Reactivity and Reaction Mechanisms of 6 Methyl 3,4 Diphenylpyridazine

General Reactivity Profiles of Pyridazine (B1198779) Derivatives

Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, and its derivatives exhibit a unique reactivity profile. wikipedia.org The presence of the electron-withdrawing nitrogen atoms renders the pyridazine ring electron-deficient, making it susceptible to nucleophilic attack. taylorfrancis.com This inherent electronic nature governs its participation in a range of reactions, including nucleophilic substitutions and cycloadditions.

Nucleophilic Substitution Reactions

The electron-poor character of the pyridazine ring facilitates nucleophilic substitution reactions, particularly at positions with leaving groups. taylorfrancis.comwur.nl The reaction proceeds through the formation of a Meisenheimer-like intermediate, where the nucleophile adds to the ring before the departure of the leaving group. The regioselectivity of these reactions is influenced by the position of substituents on the ring and the nature of the nucleophile. For instance, in 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, nucleophilic substitution with phenols and mercaptans occurs regioselectively. clockss.org

Cycloaddition Reactions (e.g., Diels-Alder)

Pyridazine derivatives can participate in cycloaddition reactions, acting as either the diene or dienophile component, depending on the electronic nature of the reaction partner. organic-chemistry.orgacs.org In inverse-electron-demand Diels-Alder reactions, the electron-deficient pyridazine ring reacts with electron-rich dienophiles. researchgate.netorganic-chemistry.org This approach is a powerful tool for the synthesis of various fused heterocyclic systems. For example, intramolecular Diels-Alder reactions of pyridazinecarbonitriles with tethered alkyne side chains have been shown to yield fused benzonitriles. mdpi.com The regioselectivity of these cycloadditions is a key aspect, often leading to the formation of a single major product. organic-chemistry.orgacs.org

Photochemical Transformations and Isomerization Pathways

Pyridazine derivatives are known to undergo a variety of photochemical transformations and isomerizations upon irradiation. researchgate.net These reactions can lead to the formation of valence isomers, ring-opened products, or rearranged structures. For example, the photochemistry of 3,3,4,7-tetramethylpyrazolo[3,4-d]pyridazine has been shown to yield different products in solution versus in frozen gas matrices, highlighting the influence of the reaction medium on the outcome. rsc.orgresearchgate.net

Computational studies have been employed to analyze the isomerization energies of diazines like pyridazine. The higher stability of 1,3-isomers compared to 1,2-isomers is attributed to more favorable σ-orbital interactions in the formation of C-N bonds. nih.govudg.edu

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of chemical transformations involving pyridazines is crucial for controlling reaction outcomes and designing new synthetic routes. Mechanistic studies often involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling.

For nucleophilic substitution reactions on halogenated pyridazines, mechanisms can range from addition-elimination (SNAr) to elimination-addition involving didehydropyridazine intermediates. wur.nl The specific pathway is dependent on the reaction conditions and the substitution pattern of the pyridazine ring. wur.nl

In the context of cycloaddition reactions, mechanistic investigations focus on understanding the regioselectivity and stereoselectivity. For instance, in the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines to form pyridazines, the high regioselectivity is a key feature that has been studied to understand the underlying electronic and steric factors. organic-chemistry.orgacs.org

Computational Chemistry and Theoretical Investigations of 6 Methyl 3,4 Diphenylpyridazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-methyl-3,4-diphenylpyridazine, DFT calculations, often employing the B3LYP method with various basis sets (e.g., 6-31G(d,p) or 6-311++G(2d,p)), have been instrumental in elucidating its geometric, electronic, and reactivity properties. nih.govscielo.org.mxresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, providing a stable 3D structure. scielo.org.mx For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the global energy minimum. For instance, in a related pyridazine (B1198779) derivative, the dihedral angles between the benzene (B151609) rings and the central pyridazine ring were found to be 41.89 (10)° and 67.44 (10)°. nih.gov

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule and their relative energies. This is particularly important for flexible molecules where rotation around single bonds can lead to various conformers with different stabilities and biological activities. nih.gov The analysis helps in identifying the most stable conformer, which is crucial for understanding its interaction with biological targets. nih.gov

Electronic Structure Properties: Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govirjweb.com For a related pyridazine derivative, the HOMO and LUMO energies were calculated to be -4.3680 eV and -2.4772 eV, respectively, resulting in an energy gap of 1.8908 eV. nih.gov The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netuni-muenchen.de It helps in identifying the regions that are rich or poor in electrons. researchgate.net In an MEP map, red and yellow colors typically indicate negative electrostatic potential (electron-rich regions), which are prone to electrophilic attack, while blue colors represent positive electrostatic potential (electron-poor regions), which are susceptible to nucleophilic attack. researchgate.net

For pyridazine derivatives, MEP analysis can reveal the nucleophilic nature of the nitrogen atoms in the pyridazine ring and the electrophilic character of other parts of the molecule. nih.gov This information is vital for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. researchgate.net

Global Reactivity Descriptors

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. A higher value indicates greater stability. irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of changing the electron configuration.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters provide a quantitative basis for comparing the reactivity of different compounds and predicting their behavior in chemical reactions. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). jpionline.orgnih.gov This method is extensively used in drug discovery to understand the binding mechanism of a potential drug molecule with its biological target. rsc.orgnih.gov

Prediction of Binding Modes and Interaction Energies

Molecular docking simulations with this compound and its derivatives can predict how they fit into the active site of a target protein. jpionline.org These simulations provide detailed information about the binding mode, including the specific amino acid residues involved in the interaction. The interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

The strength of the interaction is quantified by the binding energy (or docking score), which is calculated in units such as kcal/mol. jpionline.org A lower binding energy indicates a more stable and favorable interaction between the ligand and the target protein. For a series of N3, N6-diphenylpyridazine-3,6-diamine derivatives, the free energy of binding was found to be in the range of -5.12 to -8.97 kcal/mol. jpionline.org These predicted binding affinities help in ranking potential drug candidates and guiding the design of more potent inhibitors.

Analysis of Specific Protein-Ligand Interactions

Computational docking studies are pivotal in elucidating the binding mechanisms of ligands with target proteins. For pyridazine derivatives, including structures related to this compound, molecular docking has been employed to predict binding affinities and interaction patterns with various biological targets.

For instance, in studies of pyridazine analogs as potential antimicrobial agents, docking was performed against dihydrofolate reductase (DHFR). jpionline.org The free energy of binding for a series of N3, N6-diphenylpyridazine-3,6-diamine derivatives ranged from -5.12 to -8.97 kcal/mol, with the most active compound, AJ27, showing strong interactions within the enzyme's active site. jpionline.org This suggests that the pyridazine scaffold can serve as a promising foundation for developing potent enzyme inhibitors.

Similarly, novel pyridazine-acetohydrazide hybrids were designed and evaluated as inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, a target in type 2 diabetes management. nih.gov Molecular docking studies revealed that specific compounds (6e, 6f, 6l, and 6n) interacted favorably with the active residues of the DPP-4 enzyme. nih.gov Notably, compounds 6e and 6l exhibited higher binding affinities than the standard drug, sitagliptin, which was corroborated by in vitro activity assays showing IC50 values of 6.48 nM and 8.22 nM, respectively. nih.gov

In the context of anticancer research, computational techniques were used to explore the binding mechanism of pyrazolo[3,4-d]pyridazinone derivatives as covalent inhibitors of Fibroblast growth factor receptor 1 (FGFR1). tandfonline.com Covalent docking and per-residue energy decomposition analysis identified key residues, such as Arg627 and Glu531, as significant contributors to the binding affinity of the most potent compounds. tandfonline.com

These studies collectively highlight the utility of molecular docking in identifying key intermolecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern the binding of pyridazine-based ligands to their protein targets. This information is crucial for the rational design and optimization of new therapeutic agents.

Table 1: Examples of Protein-Ligand Interactions for Pyridazine Derivatives

| Compound Class | Protein Target | Key Findings | Reference |

| N3, N6-diphenylpyridazine-3,6-diamines | Dihydrofolate reductase (DHFR) | Binding energies ranged from -5.12 to -8.97 kcal/mol. | jpionline.org |

| Pyridazine-acetohydrazides | Dipeptidyl peptidase-4 (DPP-4) | Compounds 6e and 6l showed strong interactions and potent inhibition (IC50 = 6.48 and 8.22 nM). | nih.gov |

| Pyrazolo[3,4-d]pyridazinones | Fibroblast growth factor receptor 1 (FGFR1) | Arg627 and Glu531 identified as key residues for high binding affinity. | tandfonline.com |

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational behavior and stability of ligand-protein complexes. For pyridazine derivatives, MD simulations have been instrumental in validating docking results and assessing the stability of predicted binding poses over time.

In a study on pyrazolo-pyridazinone derivatives as FGFR1 inhibitors, MD simulations were performed to analyze the dynamic behavior of the ligand-protein complexes. tandfonline.com The results, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) analyses, confirmed the stability of the docked conformations. The calculated binding free energies using the Molecular Mechanics Generalized Born Surface Area (MM/PBSA) method were in good agreement with experimental binding affinities, further validating the computational models. tandfonline.com

MD simulations have also been applied in broader studies of phytochemicals and other bioactive compounds targeting proteins relevant to diseases like diabetic nephropathy. nih.gov Such simulations help to understand the stability of interactions between small molecules and targets like dipeptidyl peptidase-4, providing insights into their therapeutic potential. nih.gov The use of MD simulations is a critical step in computational drug discovery, offering a more realistic representation of the biological environment and helping to refine the design of new, more effective inhibitors based on the pyridazine scaffold. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis and Machine Learning Models

Quantitative Structure-Activity Relationship (QSAR) analysis and machine learning (ML) models are powerful computational tools for predicting the biological activity of chemical compounds based on their molecular structures. These approaches have been successfully applied to pyridazine derivatives to guide the design of new molecules with desired properties.

A 2D-QSAR study was conducted on a series of novel pyridazine derivatives to understand the structural requirements for their vasorelaxant activity. nih.gov The resulting QSAR model showed a high correlation coefficient (R² = 0.811782) and good predictive power, as validated by cross-validation techniques. nih.gov This model helped to identify key molecular descriptors influencing the vasorelaxant effects, providing a quantitative framework for designing more potent analogs.

In another study, QSAR and pharmacophore analysis were performed on pyridazinone derivatives synthesized as acetylcholinesterase inhibitors. annalsmedres.org The developed QSAR equation demonstrated a perfect correlation (R² = 1), enabling the prediction of IC50 values for new compounds before their synthesis. annalsmedres.org

More advanced machine learning approaches are also being employed. For instance, ML models based on algorithms like gradient boosting, random forest, and k-nearest neighbors have been developed to predict the corrosion inhibition efficiency of pyridazine compounds. researchgate.netresearchgate.net These models, enhanced with virtual sample generation, showed significantly improved predictive accuracy, with R² values reaching as high as 0.97. researchgate.net Similarly, deep neural network (DNN) models have been used to predict the plasma half-lives of various drugs, including those with heterocyclic scaffolds, demonstrating the broad applicability of ML in pharmacokinetics. nih.gov

These computational models are becoming indispensable in modern chemistry, accelerating the discovery and optimization of new functional molecules by providing reliable predictions of their activity and properties. researchgate.netnih.gov

Table 2: Performance of Machine Learning Models for Pyridazine Derivatives

| Model Type | Application | Key Performance Metric (R²) | Reference |

| 2D-QSAR | Vasorelaxant Activity | 0.811782 | nih.gov |

| QSAR | Acetylcholinesterase Inhibition | 1 | annalsmedres.org |

| Gradient Boosting (ML) | Corrosion Inhibition | 0.97 | researchgate.net |

| Deep Neural Network (ML) | Drug Plasma Half-life Prediction | 0.82 (cross-validation), 0.67 (test set) | nih.gov |

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the spectroscopic properties of molecules like this compound. These theoretical calculations allow for a detailed interpretation of experimental spectra and provide insights into the electronic structure and vibrational modes of the compound.

DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are employed to optimize the molecular geometry and predict various spectroscopic parameters. nih.govresearchgate.net These include:

Vibrational Frequencies (FT-IR): Theoretical calculations can predict the infrared spectrum, helping to assign the observed absorption bands to specific vibrational modes of the molecule, such as C=N, C-H, and aromatic ring stretches. nih.gov

NMR Chemical Shifts (¹H and ¹³C): The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. researchgate.netresearchgate.net Comparing the computed shifts with experimental data helps to confirm the molecular structure and understand the electronic environment of the different nuclei. researchgate.netnih.gov

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* and n→π* transitions. researchgate.net

Studies on related heterocyclic compounds demonstrate the accuracy of these methods. For example, DFT calculations on pyrazole (B372694) derivatives have shown a good correlation between theoretical and experimental ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net Similarly, the vibrational frequencies and electronic transitions calculated for Schiff bases and other complex organic molecules have been successfully validated against experimental FT-IR and UV-Vis spectra. nih.gov These validated computational models provide a powerful tool for characterizing new compounds and understanding their fundamental properties. nih.govresearchgate.net

Hirshfeld Surface Analysis and Analysis of Non-Covalent Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps various properties onto the Hirshfeld surface, which is the boundary where the electron density of a molecule is equal to the sum of the electron densities of all other molecules in the crystal. This analysis provides valuable insights into the packing of molecules and the nature of the non-covalent interactions that stabilize the crystal structure.

For pyridazine derivatives and other nitrogen-containing heterocycles, Hirshfeld surface analysis has been used to detail the contributions of different types of intermolecular contacts. nih.govnih.gov The key outputs of this analysis are the 2D fingerprint plots, which summarize the distribution of intermolecular contacts.

H···H contacts (39.7%)

C···H/H···C contacts (27.5%)

N···H/H···N contacts (15.5%)

O···H/H···O contacts (11.1%)

These results indicate that van der Waals forces and various hydrogen bonding interactions are the dominant forces in the crystal packing. nih.gov The analysis can also identify specific interactions, such as C-H···π interactions, which contribute to the formation of the three-dimensional supramolecular architecture. nih.gov The red, white, and blue color-coding on the d_norm surface map helps to visualize the regions of close contact, with red spots indicating hydrogen bonds and other close contacts. By decomposing the fingerprint plot, the relative importance of each type of interaction can be quantified, providing a comprehensive understanding of the forces that govern the solid-state structure of the compound. nih.govscielo.org.mxmdpi.com

Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Pyridazine Derivative

| Interaction Type | Contribution (%) |

| H···H | 39.7 |

| C···H/H···C | 27.5 |

| N···H/H···N | 15.5 |

| O···H/H···O | 11.1 |

| (Data for methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate) nih.gov |

Exploration of Biological Activities and Structure Activity Relationships Sar

Overview of Biological Interests of Pyridazine (B1198779) Scaffolds

The pyridazine nucleus is considered a "wonder nucleus" by chemists and pharmacologists due to the diverse biological activities exhibited by its derivatives. sarpublication.comsarpublication.com These compounds are integral to many physiologically active molecules and have been the subject of extensive research. bohrium.comresearchgate.net The inherent chemical properties of the pyridazine ring, including its ability to be easily functionalized at various positions, make it an attractive scaffold for the design and development of novel therapeutic agents. bohrium.comnih.gov

The interest in pyridazine scaffolds stems from their proven efficacy in a multitude of therapeutic areas. Marketed drugs containing the pyridazine ring, such as hydralazine (B1673433) for hypertension, minaprine (B1677143) as an antidepressant, cefozopran (B1663582) as an antibiotic, and pipofezine, underscore the clinical significance of this heterocyclic system. researchgate.net The versatility of the pyridazine core allows for the synthesis of a vast array of derivatives with tailored biological activities. scholarsresearchlibrary.comresearchgate.net Researchers have successfully developed pyridazine-based compounds with applications ranging from pharmaceuticals to agrochemicals, where they have shown utility as plant growth regulators. bohrium.comresearchgate.net The continuous exploration of this scaffold is driven by the potential to discover new and improved therapeutic agents with enhanced efficacy and safety profiles. nih.govnih.gov

Investigated Biological Activities of Pyridazine Derivatives (Categorical Overview)

The pharmacological versatility of pyridazine derivatives is extensive, with research demonstrating their efficacy in numerous biological domains. sarpublication.comsarpublication.comresearchgate.net This has led to the development of a wide range of compounds with potential therapeutic applications. The primary areas of investigation include their antimicrobial, enzyme-inhibiting, anti-inflammatory, antihypertensive, and anticonvulsant properties.

Antimicrobial Properties (e.g., Antibacterial, Antifungal, Antitubercular)

Pyridazine derivatives have been a significant focus of antimicrobial research, demonstrating notable activity against a variety of pathogens. researchgate.netafricaresearchconnects.com Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.netnih.gov

The antimicrobial efficacy of pyridazine derivatives is often influenced by the nature and position of substituents on the pyridazine ring. For instance, the introduction of a chloro-substituent has been shown to enhance antibacterial activity. researchgate.net In one study, chloro-derivatives exhibited higher antibacterial activity than the antibiotic chloramphenicol (B1208) against E. coli, P. aeruginosa, and S. marcescens. researchgate.net Another study highlighted a hydrazone derivative, 1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine (B178648), for its remarkable antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli. africaresearchconnects.com

Furthermore, research into pyrrolopyridazine derivatives has revealed interesting structure-activity relationships. Saturated or partially saturated compounds in this series tend to have stronger antimicrobial activity compared to their aromatic counterparts. nih.gov These different forms also exhibit selectivity, with saturated derivatives being more active against Pseudomonas aeruginosa and Candida albicans, while partially saturated ones are more effective against Staphylococcus aureus and Bacillus subtilis. nih.gov The development of pyridazinone-based diarylurea derivatives has also yielded compounds with dual antimicrobial and anticancer properties, with some showing potent activity against Staphylococcus aureus and Candida albicans. nih.gov

Enzymatic Inhibition Studies (e.g., α-Glucosidase, Dihydrofolate Reductase, Phosphodiesterase)

Pyridazine derivatives have been investigated as inhibitors of various enzymes, playing a crucial role in different pathological conditions. Their ability to selectively target enzymes makes them attractive candidates for drug development.

One of the key areas of investigation is their role as cyclooxygenase (COX) inhibitors. Certain pyridazinone derivatives have been identified as selective COX-2 inhibitors, which is significant for developing anti-inflammatory drugs with reduced gastrointestinal side effects. sarpublication.com For example, ABT-963, a 2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one, has demonstrated good COX-2/COX-1 selectivity and in vivo anti-inflammatory activity. sarpublication.com More recent studies have synthesized new pyridazinone and pyridazinthione derivatives that show highly potent COX-2 inhibitory activity, with some compounds being more potent than the well-known drug celecoxib. nih.gov

Pyridazine-based compounds have also been explored as inhibitors of other enzymes. For instance, they have been identified as selective phosphodiesterase-III (PDE-III) inhibitors, which are beneficial in cardiovascular diseases like heart failure. bohrium.com Additionally, research has focused on their potential as inhibitors of enzymes like α-glucosidase, which is relevant for managing diabetes. acs.org The design of pyridazine derivatives as inhibitors of feline sarcoma-related (FER) tyrosine kinase has also shown promise in the development of anticancer agents. acs.org

Anti-inflammatory Potential

The anti-inflammatory properties of pyridazine derivatives have been extensively studied, with many compounds showing significant potential in mitigating inflammation. sarpublication.comnih.gov The pyridazinone core, in particular, has emerged as a leading structure for developing anti-inflammatory agents with low ulcerogenic effects. nih.govnih.gov

The mechanism of anti-inflammatory action for many pyridazine derivatives is linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. sarpublication.comnih.gov This selective inhibition helps in reducing the production of prostaglandins (B1171923) that mediate inflammation, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. sarpublication.com Several pyridazinone derivatives have been synthesized and shown to possess potent anti-inflammatory activity, comparable to or even exceeding that of established drugs like phenylbutazone (B1037) and aspirin. sarpublication.com For example, a series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and propanamides demonstrated significant analgesic and anti-inflammatory activities with no ulcerogenic side effects. sarpublication.com

The structural features of these derivatives play a crucial role in their anti-inflammatory potency. Substitutions at various positions of the pyridazinone ring have been systematically modified to enhance their activity and safety profile. nih.gov The development of these compounds represents a promising avenue for creating safer and more effective treatments for inflammatory conditions. nih.govresearchgate.net

Antihypertensive Properties

Pyridazine derivatives have a well-established history as antihypertensive agents, with hydralazine being a notable example of a pyridazine-based drug used in the treatment of hypertension. researchgate.netresearchgate.net The pyridazine nucleus has been a key scaffold in the search for new drugs acting on the cardiovascular system. tandfonline.com

Research has led to the synthesis of numerous pyridazine derivatives with significant antihypertensive activity. researchgate.nettandfonline.comnih.govacs.org For example, a series of 7-substituted-phenyl-3,4,8,9-tetrahydro-2H-pyridazino[1,6-a] africaresearchconnects.comnih.govnih.govtriazin-2-imine/one/thione derivatives were synthesized and screened for their antihypertensive effects. tandfonline.com One compound from this series, 7-(biphenyl-4-yl)-3,4,8,9-tetrahydro-2H-pyridazino[1,6-a] africaresearchconnects.comnih.govnih.govtriazin-2-imine, exhibited more potent antihypertensive activity than the standard drugs. tandfonline.com

Another study focused on new 3-hydrazinopyridazine derivatives, which were evaluated for their ability to lower blood pressure. nih.gov The ethoxycarbonyl compound, ISF 2469, demonstrated good antihypertensive activity, particularly when administered orally, with a slow onset and long-lasting action. nih.gov These findings highlight the continued potential of the pyridazine scaffold in developing novel and effective treatments for hypertension. bohrium.comresearchgate.net

Anticonvulsant Activities

Pyridazine derivatives have emerged as a promising class of compounds with significant anticonvulsant activity. scholarsresearchlibrary.comresearchgate.netnih.gov The core structure of pyridazine, particularly when incorporated into fused heterocyclic systems like triazolopyridazines, has been shown to be effective in preclinical models of epilepsy. nih.gov

Several studies have synthesized and evaluated new pyridazine derivatives for their ability to protect against seizures. nih.govnih.gov In one such study, a series of 3-substituted pyridazines and imidazo- and triazolopyridazines were tested against maximal electroshock-induced seizures in mice. nih.gov The most active compounds, including 3-ureidopyridazine and several triazolopyridazines, were found to be more potent than some existing antiepileptic drugs. nih.gov Specifically, 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine not only showed high potency in the maximal electroshock test but was also effective in preventing chemically induced seizures, suggesting a broad spectrum of anticonvulsant activity. nih.gov

The structure-activity relationship studies have indicated that the presence of a hydrophobic unit, a hydrogen bonding domain, and an electron-donor group can influence the anticonvulsant activity of these compounds. sciensage.info The development of novel pyridazine derivatives with potent anticonvulsant activity and lower neurotoxicity remains an active area of research. nih.govsciensage.info

Antitumor/Anticancer Studies

The pyridazine scaffold is a significant area of focus in the development of potential anticancer therapies. nih.govnih.gov Research has demonstrated that derivatives of pyridazine can be synthesized to exhibit considerable cytotoxic effects on various cancer cell lines. nih.govnih.gov

A key area of this research is the inhibition of specific cellular targets that are essential for the growth and survival of cancer cells. For example, certain pyridazine derivatives have been shown to be effective inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis—the formation of new blood vessels that supply tumors. nih.gov By blocking VEGFR-2, these compounds can hinder tumor growth. nih.gov

Another research avenue involves creating pyridazine-based compounds that function as inhibitors of cyclin-dependent kinases (CDKs). nih.gov CDKs are proteins that control the cell cycle, and their improper regulation is a frequent characteristic of cancer. nih.gov By inhibiting these kinases, pyridazine derivatives can cause cell cycle arrest and lead to apoptosis (programmed cell death) in cancerous cells. nih.gov

Additionally, studies have examined the capacity of pyridazine derivatives to target other cancer-related signaling pathways, including the c-Met and Tie-2 kinase pathways. nih.gov The adaptability of the pyridazine ring structure facilitates the creation of a wide array of compounds, which allows for the investigation of various strategies for developing anticancer drugs. nih.govnih.gov

Table 1: Selected Pyridazine Derivatives and their Anticancer Activity

| Compound | Target | Cancer Cell Line | Activity |

|---|---|---|---|

| Pyridazine Derivative 11m | CDK2 | MDA-MB-231 | IC50 = 0.99 µM nih.gov |

| Pyridazine Derivative 11d | CDK2 | MDA-MB-231 | IC50 = 2.18 µM nih.gov |

| Pyridazine Derivative 8c | VEGFR-2 | - | IC50 = 1.8 µM nih.gov |

| Pyridazine Derivative 8f | VEGFR-2 | - | IC50 = 1.3 µM nih.gov |

| Pyridazine Derivative 18c | VEGFR-2 | - | IC50 = 107 nM nih.gov |

Antiviral Activities (e.g., Influenza Virus Polymerase Inhibition)

The pyridazine nucleus has also emerged as a valuable framework for creating antiviral medications. nih.govnih.gov A significant application is in the design of inhibitors for the influenza virus polymerase, a complex essential for the replication of the viral genome. nih.gov

Research has specifically concentrated on the cap-snatching endonuclease activity of the PA subunit of the polymerase. This enzymatic function is vital for initiating the synthesis of viral mRNA. Pyridazine-based compounds can effectively halt viral replication by inhibiting this process. nih.gov

The creation of these inhibitors has been guided by structure-based drug design, using the crystal structure of the influenza virus PA endonuclease to synthesize compounds that can bind to and disrupt the active site. This has resulted in pyridazine derivatives with strong and selective inhibitory effects against the influenza virus. nih.gov Some pyridazine derivatives have also been investigated for their potential activity against other viruses like the Hepatitis A virus (HAV) and Varicella-zoster virus. nih.govresearchgate.netresearchgate.net

Other Noted Biological Activities (e.g., Analgesic, Antidepressant, Diuretic, Muscle Relaxant, Nephrotropic)

In addition to their anticancer and antiviral properties, pyridazine derivatives have demonstrated a variety of other pharmacological effects. nih.govsarpublication.comresearchgate.net These include:

Analgesic and Antidepressant Effects: Certain pyridazine compounds have shown effectiveness in models of pain and depression, indicating their potential as agents for the central nervous system. nih.govnih.govnih.govacs.org For example, Minaprine, a pyridazine derivative, was previously used as an antidepressant. nih.govacs.org

Diuretic and Nephrotropic Properties: The pyridazine structure has been used in molecules designed for diuretic effects and to target the kidneys. rjptonline.orgresearchgate.net

Muscle Relaxant Activity: Research has also looked into the potential of pyridazine derivatives to act as muscle relaxants. rjptonline.orgbenthamdirect.comnih.gov

This wide array of biological activities underscores the versatility of the pyridazine core in medicinal chemistry and its potential as a privileged scaffold for discovering new therapeutic agents. nih.govsarpublication.comresearchgate.net

Structure-Activity Relationship (SAR) Studies on Pyridazine Derivatives

Influence of Substituents on Biological Activity Profiles

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure affects its biological function. researchgate.netnih.gov For pyridazine derivatives, SAR studies have provided significant understanding of how different substituents impact their pharmacological properties. nih.govresearchgate.net

The type, size, and placement of substituents on the pyridazine ring can greatly influence a compound's effectiveness, selectivity, and how it is processed by the body. nih.govnih.gov For instance, in the area of anticancer research, adding specific aromatic or heterocyclic groups at certain positions on the pyridazine ring has been found to increase its toxicity to cancer cells. nih.gov

Similarly, for antiviral drugs aimed at the influenza virus polymerase, the presence of certain functional groups that can interact with key amino acid residues in the active site of the PA endonuclease is crucial for the drug's inhibitory function. nih.gov Changes to these substituents can either increase or decrease the compound's effectiveness. nih.gov

These SAR studies offer a logical foundation for creating new pyridazine derivatives with enhanced therapeutic benefits. nih.govresearchgate.net By systematically altering the substituents and assessing the subsequent changes in biological activity, researchers can fine-tune lead compounds to obtain the desired pharmacological effects. nih.gov

Role of the Pyridazine Nucleus in Bioactivity

The pyridazine nucleus is central to the biological effects of these compounds. nih.govnih.gov As a six-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyridazine ring has distinct electronic and structural characteristics. nih.gov

The nitrogen atoms can serve as hydrogen bond acceptors, which allows the molecule to interact with biological targets like enzymes and receptors. nih.gov The aromatic nature of the ring offers a stable framework that can be functionalized with different substituents to achieve the specific spatial arrangements needed for binding to a target. nih.govnih.gov

Advanced Applications and Future Research Directions

Potential in Material Science and Opto-electronics

While specific research on 6-Methyl-3,4-diphenylpyridazine in material science is not extensively documented, the broader class of pyridazine (B1198779) derivatives shows promise in this area. New aromatic compounds with a pyridazine core have been synthesized for applications in organic solar cells. nih.gov These polymers, designed with optimized HOMO, LUMO, and bandgap energy levels, have demonstrated power conversion efficiencies up to 0.5% in initial studies. nih.gov The inherent properties of the pyridazine ring, such as its high dipole moment, can be advantageous in creating materials with specific electronic and optical properties. nih.gov Future research could focus on incorporating the this compound moiety into polymers or other materials to explore its potential contributions to fields like organic electronics and photonics.

Agricultural Applications (e.g., Herbicides, Plant Growth Regulators)

Pyridazine derivatives have been extensively studied for their agricultural applications, particularly as herbicides and plant growth regulators.

Herbicidal Activity:

A significant body of research highlights the herbicidal potential of various pyridazine derivatives. For instance, studies have shown that certain 3-phenoxypyridazines exhibit potent pre-emergence herbicidal effects on weeds like barnyardgrass and spikerush without harming rice plants. tandfonline.com The introduction of different substituents on the pyridazine ring can significantly influence the herbicidal activity and selectivity. tandfonline.comoup.com For example, 4-(3-Trifluoromethylphenyl)pyridazine derivatives have been identified as a new series of bleaching herbicides. nih.gov Research has shown that a substituted phenoxy group at the 3-position and an electron-withdrawing group at the para-position on the benzene (B151609) ring are crucial for high herbicidal activity in these compounds. nih.gov Some of these derivatives have shown excellent herbicidal activities even at low doses. nih.gov

Recently, a scaffold-hopping strategy based on the herbicide diflufenican (B1670562) led to the discovery of new pyridazine derivatives targeting the phytoene (B131915) desaturase (PDS) enzyme. acs.org One such compound, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide, displayed potent pre- and post-emergence herbicidal activity against various weeds. acs.org This indicates that the 6-chloro substituent on the pyridazine ring is a key feature for post-emergence activity. acs.org

Plant Growth Regulators:

While direct studies on this compound for these applications are not prominent, its core structure suggests that with appropriate functionalization, it could be a candidate for developing new herbicides or plant growth regulators.

Table 1: Examples of Herbicidal Pyridazine Derivatives and their Activity

| Compound | Type of Activity | Key Findings | Reference |

|---|---|---|---|

| 3-chloro-6-(2-phenylphenoxy)-pyridazine | Pre-emergence herbicide | Effective against radish and millet. | tandfonline.comoup.com |

| 3-phenoxy-pyridazines | Pre-emergence herbicide | Effective against barnyardgrass and spikerush with no injury to rice plants. | tandfonline.com |

| 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives | Bleaching herbicide | Some compounds showed excellent herbicidal activities at a dose of 7.5 g ha-1. | nih.gov |

| 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide | Pre- and post-emergence herbicide | Showed 100% inhibition rates against the roots and stems of certain weeds at 100 µg/mL. | acs.org |

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of pyridazine derivatives is an active area of research, with a growing emphasis on developing novel and sustainable methods.

Novel Synthetic Routes:

Various synthetic strategies have been developed to construct the pyridazine ring and its derivatives. These include:

Condensation Reactions: A common method involves the condensation of dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.comnih.gov

Cycloaddition Reactions: [3+2] dipolar cycloaddition reactions of pyridazinium ylides with activated alkenes and alkynes have been utilized, with microwave irradiation significantly accelerating the process. nih.gov

Diels-Alder Reactions: An inverse electron demand Diels-Alder reaction between s-tetrazines and silyl (B83357) enol ethers provides a regiocontrolled route to functionalized pyridazines. organic-chemistry.org

Annulation Reactions: The annulation of a 2-pyridone pattern has been used to synthesize novel pyrido[2,3-d]pyridazine-2,8-dione derivatives. rsc.org

Multi-component Reactions: One-pot multi-component reactions are being explored for the efficient synthesis of complex pyridazine-containing scaffolds. researchgate.net

Sustainable Methodologies:

The principles of green chemistry are increasingly being applied to the synthesis of pyridazine and other nitrogen-containing heterocycles. researchgate.net Key strategies include:

Microwave-assisted synthesis: This technique can lead to shorter reaction times, higher yields, and reduced solvent usage. nih.gov

Solvent-free synthesis: Conducting reactions without a solvent minimizes waste and environmental impact. researchgate.net

Use of green catalysts: The development of recyclable and environmentally benign catalysts, such as copper ferrite (B1171679) magnetic nanoparticles, is a key focus. researchgate.net

Click Chemistry: The copper-catalyzed click reaction has been employed for the sustainable synthesis of pyridazine-triazole scaffolds. nih.gov

Renewable Feedstocks: Research is underway to produce pyridines from renewable resources like glycerol (B35011) and ammonia (B1221849) using zeolite catalysts. rsc.org

These advancements in synthetic chemistry will facilitate the efficient and environmentally friendly production of this compound and its analogues for various applications.

Integrated Computational and Experimental Research Strategies

The integration of computational and experimental approaches has become a powerful tool in the study of pyridazine derivatives.

QSAR and DFT Studies:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to correlate the chemical structure of pyridazine derivatives with their biological activities, such as cytotoxicity and herbicidal effects. nih.gov This allows for the prediction of the activity of new compounds and the design of more potent molecules.

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic and geometric properties of pyridazine derivatives. mdpi.comresearchgate.net These calculations help in understanding molecular reactivity, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps, which are crucial for predicting properties like corrosion inhibition and antioxidant activity. researchgate.netresearchgate.netuskudar.edu.trresearchgate.net

Molecular Docking and Dynamics:

Molecular Docking: This computational technique is used to predict the binding mode of pyridazine derivatives with their biological targets, such as enzymes and receptors. mdpi.comacs.org It provides insights into the key interactions that govern biological activity and aids in the design of more effective inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of pyridazine derivatives and their complexes with biological macromolecules, providing a more detailed understanding of their mechanism of action. acs.org

These integrated strategies enable a more rational and efficient approach to the design and discovery of new pyridazine-based compounds with desired properties.

Exploration of New Biological Targets and Pathways for Pyridazine Derivatives

The pyridazine scaffold is recognized as a privileged structure in medicinal chemistry, and research continues to uncover new biological targets and pathways for its derivatives. nih.gov

Anticancer Activity:

Pyridazine derivatives have shown significant potential as anticancer agents by targeting various pathways. acs.orgnih.gov

Kinase Inhibition: They have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), JNK1, and epidermal growth factor receptor (EGFR). acs.orgnih.govnih.gov

Apoptosis Induction: Some pyridazine derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2. nih.govnih.gov

Other Biological Activities:

Beyond cancer, pyridazine derivatives have been explored for a wide range of other therapeutic applications, including:

Anti-inflammatory agents: By inhibiting enzymes like cyclooxygenase (COX). rsc.orgrsc.org

Antimicrobial agents: Showing activity against bacteria and fungi. nih.govnih.gov

Antiviral agents: Investigated for activity against viruses like hepatitis A virus (HAV). nih.gov

Central Nervous System (CNS) activity: As binders for receptors like the histamine (B1213489) H3 receptor. mdpi.com

The online tool SwissTargetPrediction has been used to explore potential enzymatic targets for pyridazine derivatives, suggesting protein kinases as a probable target class. nih.gov

Design and Synthesis of Next-Generation Pyridazine Analogues with Tunable Properties

The versatility of the pyridazine ring allows for the design and synthesis of next-generation analogues with finely tuned properties for specific applications. nih.gov

Scaffold Hopping and Hybridization:

Scaffold Hopping: This strategy involves replacing a core scaffold in a known active molecule with a different one, like replacing a pyrazole (B372694) ring with a pyridazine ring, to discover new chemical entities with improved properties. acs.org

Molecular Hybridization: Combining the pyridazine pharmacophore with other active moieties, such as pyrazole, can lead to hybrid molecules with enhanced biological activity. rsc.org

Structure-Activity Relationship (SAR) Studies:

Systematic modification of the substituents on the pyridazine ring allows for the exploration of structure-activity relationships. nih.gov This helps in identifying the key structural features responsible for a particular activity and in designing analogues with improved potency, selectivity, and pharmacokinetic properties. acs.org For instance, the introduction of different functional groups can modulate properties like lipophilicity, hydrogen bonding capacity, and metabolic stability. nih.govacs.org

The development of these next-generation pyridazine analogues holds promise for addressing challenges in various fields, from medicine to materials science.

Q & A

Q. Advanced

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the electron-deficient pyridazine ring may favor nucleophilic substitution .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies .

- Crystal structure validation : Compare computed XRD patterns with experimental data (e.g., CCDC-1267/85 in ) to verify stereochemistry.

How do structural modifications to this compound influence its biological activity?

Q. Advanced

- Substituent effects : Adding sulfanyl groups (e.g., -SCC-) enhances antibacterial activity by increasing lipophilicity and membrane penetration .

- Comparative studies : Derivatives with oxadiazole rings (e.g., 3-(3,4-dimethylphenyl)-6-sulfanylpyridazine) show improved antifungal activity compared to parent compounds .

- Mechanistic insights : Reactive oxygen species (ROS) generation or enzyme inhibition (e.g., cytochrome P450) may underlie bioactivity; validate via in vitro assays .

What are the common side reactions during synthesis, and how can they be mitigated?

Q. Basic

- Oxidation of methyl groups : Uncontrolled heating may oxidize the 6-methyl group to a carboxylic acid. Use inert atmospheres (N₂/Ar) to suppress this .

- Ring-opening reactions : Acidic conditions can hydrolyze the pyridazine ring. Optimize pH (neutral to mildly basic) during workup .

- Byproduct formation : Monitor intermediates via TLC and employ column chromatography for purification .

Notes

- Methodological focus : Emphasized experimental design, data validation, and comparative analysis.

- Advanced vs. Basic : Differentiated by complexity (e.g., synthesis vs. computational modeling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.